
Benzyl-PEG17-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG17-t-butyl ester is a polyethylene glycol (PEG)-based compound that is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long PEG chain, which provides flexibility and solubility, making it an ideal candidate for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG17-t-butyl ester typically involves the esterification of benzyl alcohol with PEG17-t-butyl ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG17-t-butyl ester can undergo various chemical reactions, including:
Esterification: The formation of esters through the reaction with carboxylic acids.
Transesterification: The exchange of ester groups between molecules.
Hydrolysis: The breakdown of the ester bond in the presence of water and a catalyst.
Common Reagents and Conditions
Esterification: Typically involves the use of carboxylic acids and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Often carried out using alcohols and catalysts like sodium methoxide or zinc sulfate.
Hydrolysis: Requires water and a base or acid catalyst, such as sodium hydroxide or hydrochloric acid.
Major Products Formed
Esterification: Produces esters and water.
Transesterification: Results in the exchange of ester groups, forming new esters.
Hydrolysis: Yields the corresponding alcohol and carboxylic acid.
Scientific Research Applications
Benzyl-PEG17-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: Plays a role in drug delivery systems due to its solubility and biocompatibility.
Industry: Employed in the production of various polymers and materials with specific properties
Mechanism of Action
The mechanism of action of Benzyl-PEG17-t-butyl ester in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The PEG linker provides the necessary flexibility and solubility to ensure efficient binding and degradation .
Comparison with Similar Compounds
Similar Compounds
- Benzyl-PEG14-t-butyl ester
- Benzyl-PEG10-t-butyl ester
- Benzyl-PEG7-azide
- Benzyl-PEG16-alcohol
Uniqueness
Benzyl-PEG17-t-butyl ester stands out due to its longer PEG chain, which offers greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring high solubility and biocompatibility .
Properties
Molecular Formula |
C46H84O19 |
|---|---|
Molecular Weight |
941.1 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C46H84O19/c1-46(2,3)65-45(47)9-10-48-11-12-49-13-14-50-15-16-51-17-18-52-19-20-53-21-22-54-23-24-55-25-26-56-27-28-57-29-30-58-31-32-59-33-34-60-35-36-61-37-38-62-39-40-63-41-42-64-43-44-7-5-4-6-8-44/h4-8H,9-43H2,1-3H3 |
InChI Key |
JBNASOJZTJOITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


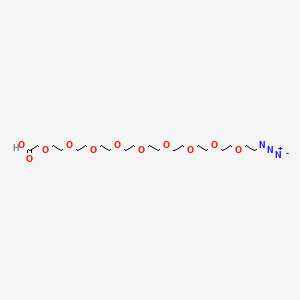

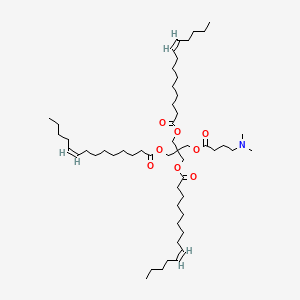
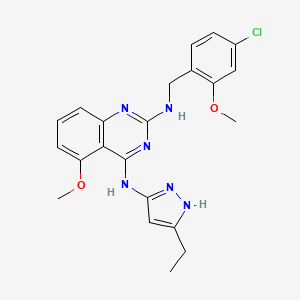
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
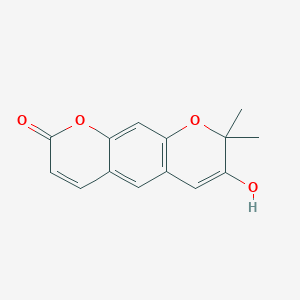
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)


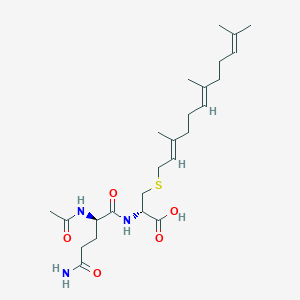


![4-[[3-[2-chloro-6-(trifluoromethyl)phenyl]-5-(1H-pyrrol-3-yl)-1,2-oxazol-4-yl]methylamino]benzoic acid](/img/structure/B11929897.png)

